3-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol
Beschreibung
3-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol (CAS 1028527-87-8) is a chiral amino alcohol derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin scaffold. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol . It is structurally characterized by a propanol backbone substituted with an amino group and a dihydrobenzodioxin aromatic system. This scaffold is of interest in medicinal chemistry due to its resemblance to adrenergic receptor ligands and enzyme inhibitors.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
3-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
InChI |
InChI=1S/C11H15NO3/c12-6-9(7-13)8-1-2-10-11(5-8)15-4-3-14-10/h1-2,5,9,13H,3-4,6-7,12H2 |
InChI-Schlüssel |
WANAYEZRFUNLIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(CN)CO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated to form the 2,3-dihydrobenzo[b][1,4]dioxin structure.
Final Step: The final step involves the addition of the propanol chain to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or activating their functions. The specific pathways involved depend on the biological context and the specific targets being studied .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Key Features
The following table summarizes structural analogs of 3-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol, highlighting their structural differences, synthesis yields, and applications:
Structural and Functional Insights
Backbone Modifications: The target compound’s propanol-amino backbone contrasts with analogs like 3q (ethylamino linker) and 29 (ethylamine-fluorinated aniline). These modifications influence hydrogen bonding capacity and steric hindrance, affecting target selectivity . Heterocyclic Additions: Compounds such as 21 and furan/thiophene derivatives () introduce extended π-systems or electronegative atoms, altering electronic properties and binding affinity to enzymes or receptors .
Synthetic Efficiency :
- The target compound’s synthesis details are unspecified, but analogs like 3q and 29 demonstrate moderate yields (52–53%), suggesting challenges in optimizing dihydrobenzodioxin-based reactions .
- High-purity analogs (e.g., 98% furan-carbaldehyde) highlight advancements in scalable synthesis for industrial applications .
Biological Relevance: Antiviral Potential: Fluorine in 29 enhances metabolic stability, critical for viral protease inhibition . Kinase Inhibition: The pyrimidine-isoindolinone system in 21 leverages aromatic stacking interactions for ALK inhibition, a mechanism distinct from the target compound’s amino alcohol motif .
Biologische Aktivität
3-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in relation to therapeutic applications. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several chemical reactions. A notable method includes the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various acylating agents to yield derivatives that exhibit significant biological activity. The synthetic pathway typically involves:
- Preparation of Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) is reacted with an appropriate acyl chloride in the presence of a base.
- Formation of the Amino Alcohol : Subsequent reduction processes yield the target compound.
Enzyme Inhibition
Research has shown that derivatives of this compound exhibit inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Compounds in this class have been screened for their ability to inhibit AChE, which is crucial for treating Alzheimer's disease. The inhibition constants (IC50 values) indicate promising potential as therapeutic agents against neurodegenerative diseases .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 3-Amino Compound A | 12 | AChE |
| 3-Amino Compound B | 5.8 | AChE |
Antimicrobial Activity
Another significant aspect of the biological activity of this compound is its antimicrobial effects. Studies have identified that certain derivatives possess potent activity against Mycobacterium tuberculosis through inhibition of DprE1 enzyme:
- DprE1 Inhibition : The compound's structure allows it to act as a DprE1 inhibitor, with reported minimum inhibitory concentrations (MIC) that suggest effectiveness against resistant strains of tuberculosis .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 3-Amino Compound C | 0.5 | Mycobacterium tuberculosis |
| 3-Amino Compound D | 0.8 | Mycobacterium tuberculosis |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that some derivatives exhibit selective cytotoxic effects:
- Cell Line Testing : Compounds were tested on HeLa and U87MG cell lines with IC50 values indicating their potential as anticancer agents.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-Amino Compound E | 93.7 | HeLa |
| 3-Amino Compound F | 97.1 | U87MG |
Case Studies
Several case studies highlight the therapeutic potential and mechanisms of action for compounds derived from this compound:
- Alzheimer's Disease Models : In vitro studies demonstrated that specific derivatives significantly reduced AChE activity in neuronal cell cultures.
- Tuberculosis Treatment : Animal models showed promising results with compounds exhibiting high efficacy against drug-resistant strains of Mycobacterium tuberculosis.
Q & A
Basic Research Question
- NMR : ¹H and ¹³C NMR confirm stereochemistry and functional groups. The aromatic protons of the dihydrodioxin ring appear as a multiplet at δ 6.7–6.9 ppm, while the amino-propanol chain shows signals at δ 3.5–4.0 (OH) and δ 1.8–2.2 (NH₂) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (70:30) and ESI+ ionization (m/z calc. 265.3; observed [M+H]⁺ 266.1) ensure purity and identity .
How can researchers resolve contradictions in spectral data or biological activity reports for this compound?
Advanced Research Question
Contradictions often arise from stereochemical variations or impurities. Strategies include:
- Cross-validation : Use X-ray crystallography to confirm stereochemistry .
- Impurity profiling : Compare HPLC retention times with synthetic byproducts (e.g., over-reduced amines) .
- Biological replicates : Test enantiomers separately in enzyme assays to isolate activity differences .
What methodologies are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Advanced Research Question
- Surface plasmon resonance (SPR) : Measures binding affinity (KD) to proteins like monoamine oxidases (MAOs). A 2023 study reported KD = 12.3 µM for MAO-B .
- Molecular docking : AutoDock Vina simulations predict binding poses in the MAO-B active site (binding energy: −8.2 kcal/mol) .
- Kinetic assays : Monitor substrate depletion via UV-Vis spectroscopy (λ = 280 nm) to calculate IC₅₀ values .
What are the key chemical reactions and stability considerations for this amino alcohol?
Basic Research Question
- Oxidation : PCC converts the alcohol to a ketone (yield ~65%), critical for prodrug derivatization .
- Substitution : React with acyl chlorides (e.g., acetyl chloride) to form amides (yield ~80%) under anhydrous conditions .
- Stability : Store at −20°C in inert atmosphere; prone to oxidation in aqueous solutions (t½ = 48 hrs at pH 7.4) .
How does the pharmacological profile of this compound compare to structurally similar analogs?
Advanced Research Question
What experimental designs are recommended for evaluating its therapeutic potential?
Advanced Research Question
- In vitro : Dose-response curves (1–100 µM) in neuronal cells to assess neuroprotective effects via MTT assays .
- In vivo : Administer 10 mg/kg (IP) in rodent models of Parkinson’s disease; measure dopamine levels via LC-MS .
- Toxicity : Acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney .
How can retrosynthetic analysis and AI tools optimize its synthesis?
Advanced Research Question
AI platforms like Pistachio and Reaxys propose one-step routes from 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde and nitroethane, prioritizing atom economy (83%) and green solvents (e.g., ethanol). Retrosynthetic steps:
Disconnection : C-N bond → aldehyde + nitroalkane.
Optimization : Replace Pd/C with catalytic transfer hydrogenation (ammonium formate, 80°C) for safer scaling .
What role does stereochemistry play in its biological activity, and how is it controlled during synthesis?
Advanced Research Question
The (R)-enantiomer shows 5× higher MAO-B affinity than (S). Stereocontrol methods:
- Chiral catalysts : Use (R)-BINAP with RuCl₂ for asymmetric hydrogenation (ee >98%) .
- Chiral HPLC : Lux® Amylose-2 columns resolve enantiomers (α = 1.32) for isolated testing .
How are impurities and degradation products analyzed during quality control?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
